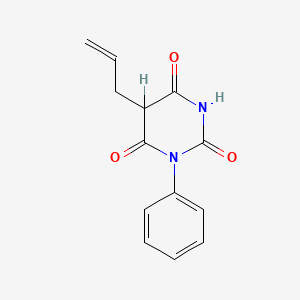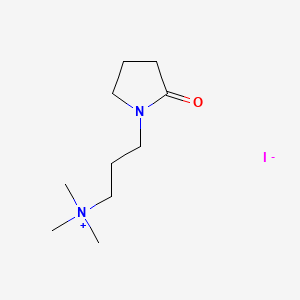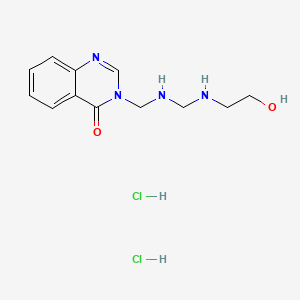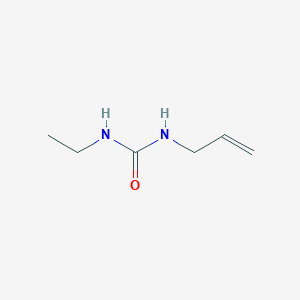![molecular formula C22H17F2NO3 B13762891 3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-33-5](/img/structure/B13762891.png)
3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylcarbamoyl)-2’,4’-difluoro[1,1’-biphenyl]-4-yl benzoate is a complex organic compound characterized by its unique structure, which includes an ethylcarbamoyl group, difluoro substitutions on the biphenyl moiety, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylcarbamoyl)-2’,4’-difluoro[1,1’-biphenyl]-4-yl benzoate typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide. The difluoro substitutions are introduced via electrophilic aromatic substitution reactions using fluorinating agents.
The ethylcarbamoyl group is introduced through a nucleophilic substitution reaction, where an ethylamine reacts with a suitable electrophile, such as an acyl chloride or an isocyanate. Finally, the benzoate ester is formed through esterification, typically using a benzoic acid derivative and an alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(Ethylcarbamoyl)-2’,4’-difluoro[1,1’-biphenyl]-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethylcarbamoyl group or the difluoro-substituted positions, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Alkoxides (RO⁻) or amines (RNH₂) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Ethylcarbamoyl)-2’,4’-difluoro[1,1’-biphenyl]-4-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(Ethylcarbamoyl)-2’,4’-difluoro[1,1’-biphenyl]-4-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The difluoro substitutions and the ethylcarbamoyl group play crucial roles in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(Ethylcarbamoyl)benzoic acid: Shares the ethylcarbamoyl group but lacks the biphenyl and difluoro substitutions.
2’,4’-Difluoro[1,1’-biphenyl]-4-yl benzoate: Contains the biphenyl and difluoro substitutions but lacks the ethylcarbamoyl group.
3-(Ethylcarbamoyl)-2-oxo-2H-chromen-7-yl benzoate: Similar structure with a chromenyl group instead of the biphenyl moiety.
Uniqueness
3-(Ethylcarbamoyl)-2’,4’-difluoro[1,1’-biphenyl]-4-yl benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
CAS番号 |
1095208-33-5 |
|---|---|
分子式 |
C22H17F2NO3 |
分子量 |
381.4 g/mol |
IUPAC名 |
[4-(2,4-difluorophenyl)-2-(ethylcarbamoyl)phenyl] benzoate |
InChI |
InChI=1S/C22H17F2NO3/c1-2-25-21(26)18-12-15(17-10-9-16(23)13-19(17)24)8-11-20(18)28-22(27)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,25,26) |
InChIキー |
WAYVINSUZQCTOP-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


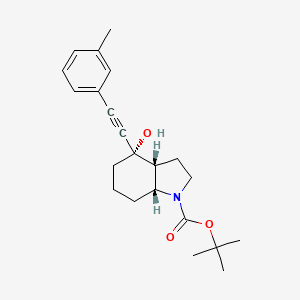
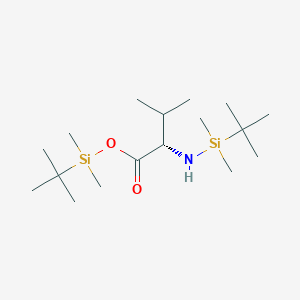
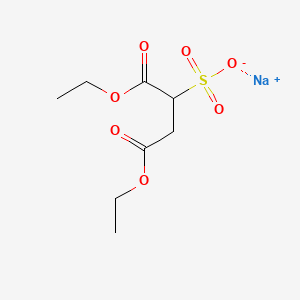
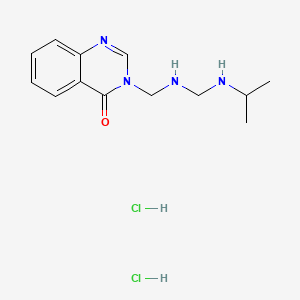
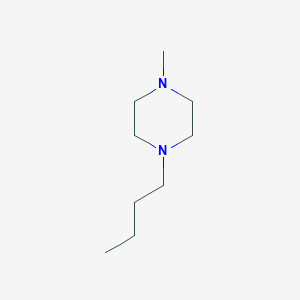
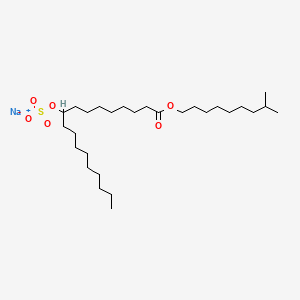
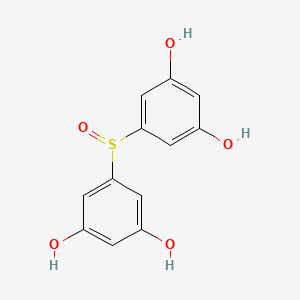

![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
